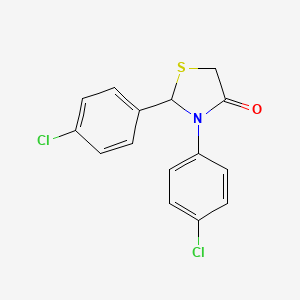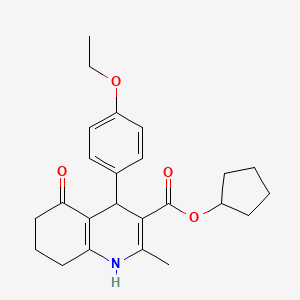
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DCPT, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. DCPT belongs to the class of pyrimidine derivatives, which have been extensively investigated for their biological activities.
作用机制
The exact mechanism of action of 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the disease process. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, depending on the specific application. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has a high degree of chemical stability. However, this compound also has some limitations. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. This compound also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several potential future directions for research on 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more potent and selective analogs of this compound, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the potential use of this compound as a diagnostic tool for certain diseases, such as cancer. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in various disease states.
合成方法
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by the reaction of 2,3-dichlorobenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide. The reaction proceeds through a condensation reaction, followed by cyclization to form the pyrimidine ring. The resulting product is a white crystalline powder, which can be purified by recrystallization.
科学研究应用
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. This compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
属性
IUPAC Name |
1-(2,3-dichlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-5-2-1-3-6(9(5)12)14-8(16)4-7(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRSGDJZTQAWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5125480.png)
![1-(2-chlorobenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5125484.png)
![4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5125490.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5125494.png)
![2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125502.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)
![N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125515.png)

![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)


![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)
